Product packaging for B07 hydrochloride(Cat. No.:CAS No. 1260629-43-3)

B07 hydrochloride

Cat. No.: B605901
CAS No.: 1260629-43-3
M. Wt: 602.01
InChI Key: DPGDWQZODLFWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

B07 hydrochloride is a synthetic small molecule compound provided as a high-purity, stable hydrochloride salt for biomedical research. Its primary research applications and mechanism of action are currently under investigation in early-stage preclinical studies, with preliminary data suggesting potential in oncology. Research indicates it may function by modulating key signaling pathways involved in cell proliferation and survival. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not approved for use in diagnostics, therapeutics, or any personal applications. Always refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

1260629-43-3

Molecular Formula

C29H40Cl3FN4O2

Molecular Weight

602.01

IUPAC Name

1-Acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]propyl]-4-piperidinecarboxamide Dihydrochloride

InChI

InChI=1S/C29H38ClFN4O2.2ClH/c1-22-4-9-27(20-28(22)30)35(29(37)25-10-14-34(15-11-25)23(2)36)13-3-12-32-16-18-33(19-17-32)21-24-5-7-26(31)8-6-24;;/h4-9,20,25H,3,10-19,21H2,1-2H3;2*1H

InChI Key

DPGDWQZODLFWID-UHFFFAOYSA-N

SMILES

O=C(C1CCN(C(C)=O)CC1)N(C2=CC=C(C)C(Cl)=C2)CCCN3CCN(CC4=CC=C(F)C=C4)CC3.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

B07 hydrochloride;  B-07 hydrochloride;  B 07 hydrochloride;  B07 HCl;  B-07 HCl;  B 07 HCl; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of B07 Hydrochloride Analogs

Strategies for De Novo Synthesis of the B07 Hydrochloride Core Scaffold

The de novo synthesis of a molecule, meaning "from the beginning," refers to the construction of a complex chemical compound from simple, commercially available starting materials. The synthesis of the core scaffold of this compound, a 1,4-disubstituted piperazine (B1678402) derivative, involves a multi-step process. While specific, detailed step-by-step synthetic procedures for this compound are proprietary and not fully disclosed in the public domain, the general approach for creating similar piperazine-containing structures can be inferred from established organic chemistry principles and related literature.

A plausible synthetic route would likely begin with the construction of the central piperazine ring, followed by the sequential addition of its various substituents. For instance, the synthesis could start with piperazine itself or a suitable precursor. One of the nitrogen atoms of the piperazine ring is typically acylated, while the other is alkylated.

In the context of creating analogs, the synthesis of thalidomide (B1683933) analogs provides a relevant example of building a core structure. This process involves the condensation of 3-aminopiperidine-2,6-dione (B110489) hydrochloride with other chemical entities. encyclopedia.pub This highlights a common strategy in medicinal chemistry: the step-wise assembly of a core structure. Similarly, the synthesis of the thiopeptide thiomuracin's core scaffold is achieved through an in vitro biosynthesis process involving multiple enzymes that modify a linear peptide. nih.gov

The synthesis of disubstituted carboxonium derivatives of closo-decaborate anion also illustrates a stepwise formation, proceeding through a mono-substituted intermediate. mdpi.com This step-by-step approach allows for controlled chemical modifications and the introduction of desired functional groups at specific positions, which is crucial for developing structure-activity relationships.

Synthetic Stage
General DescriptionKey Intermediates/Reagents (Illustrative)Core FormationFirst SubstitutionSecond SubstitutionFinal Step

Fragment-Assembly and Bioisosteric Replacement Approaches in this compound Analog Design

Fragment-based drug discovery (FBDD) and bioisosteric replacement are powerful strategies in medicinal chemistry to design and optimize lead compounds. biosolveit.denih.gov These approaches have been instrumental in the development of analogs of this compound. researchgate.net

Fragment-Assembly: This strategy involves identifying small molecular fragments that bind to adjacent sites on a biological target and then linking them together to create a more potent lead compound. biosolveit.deneb.com In the context of this compound analogs, a series of novel piperazine derivatives were designed and synthesized using a fragment-assembly strategy. researchgate.net This involves combining different chemical moieties, or "fragments," to explore a wider chemical space and identify combinations that yield improved biological activity.

Bioisosteric Replacement: This technique involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological properties. cambridgemedchemconsulting.combaranlab.org This can lead to improved potency, selectivity, or pharmacokinetic profile. For this compound analogs, the principle of bioisosteric replacement was employed alongside fragment-assembly. researchgate.net For example, replacing a hydrogen atom with fluorine can alter the molecule's metabolic stability and electronic properties. cambridgemedchemconsulting.com The successful application of bioisosteric replacement has been demonstrated in various drug classes, such as the replacement of a phenyl group with a pyridyl group in antihistamines.

Original Fragment/Group
Bioisosteric ReplacementPotential Impact

Structure-Guided Synthesis of Novel this compound Derivatives

Structure-guided drug design utilizes the three-dimensional structural information of a biological target, often obtained through techniques like X-ray crystallography, to design and synthesize new and more effective drug candidates. ub.edu This approach allows for the rational design of molecules that can fit precisely into the target's binding site, leading to enhanced affinity and selectivity.

In the development of novel derivatives of this compound, a structure-guided approach would involve obtaining the crystal structure of its biological target, the CCR5 receptor, in complex with this compound or a similar ligand. This structural information would reveal key interactions between the compound and the receptor, guiding the design of new derivatives with modified functional groups to optimize these interactions. For instance, if a particular part of the molecule is in a favorable position to form a hydrogen bond with the receptor, a functional group capable of hydrogen bonding could be introduced at that position.

The synthesis of FK506 and FK520 analogs with increased selectivity is a prime example of the power of structure-guided synthesis. nih.gov By understanding the structural differences between the fungal and human target proteins, researchers were able to design analogs that preferentially bind to the fungal target, thereby reducing immunosuppressive side effects. Similarly, the design of carbazole (B46965) derivatives as potential cytotoxic agents was guided by structural diversity to explore the effects of molecular flexibility on activity. frontiersin.org

Methodologies for Structural Elucidation and Compound Validation in Research

The synthesis of any new chemical compound requires rigorous structural elucidation and validation to confirm its identity, purity, and stereochemistry. A variety of analytical techniques are employed for this purpose.

For compounds like this compound and its analogs, the primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used to determine the carbon-hydrogen framework of a molecule. Two-dimensional NMR techniques can provide further information about the connectivity of atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also help in structural elucidation.

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule. mdpi.com

The validation of synthesized compounds also involves assessing their purity, typically using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques separate the desired compound from any impurities or starting materials.

The structural elucidation of proanthocyanidins, for example, utilizes a combination of UPLC-MS/MS, 2D NMR, and other advanced mass spectrometry techniques to handle their structural diversity. researchgate.net Similarly, the structural characterization of fentanyl metabolites relies on LC-QTOF-MS analysis of samples from hepatocyte incubations, cross-referenced with synthesized reference standards. nih.gov

Analytical Technique
Information ObtainedApplication in this compound Research

Molecular Pharmacology and Target Engagement of B07 Hydrochloride

Elucidation of Chemokine Receptor 5 (CCR5) Antagonism Mechanisms by B07 Hydrochloride

This compound is a selective, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). vulcanchem.comresearchgate.netnih.gov CCR5 is a G-protein-coupled receptor (GPCR) primarily expressed on the surface of various immune cells, including CD4+ T-cells and macrophages. vulcanchem.comnih.gov This receptor plays a crucial role in the immune system by interacting with its natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). nih.govnih.gov

The antagonistic action of this compound involves binding to an allosteric site on the CCR5 receptor. This site is distinct from the binding pocket of the natural chemokine ligands. vulcanchem.com By binding to this alternative site, this compound induces a conformational change in the receptor, which in turn prevents the receptor from adopting the specific shape required for interaction with viral envelope glycoproteins. researchgate.net This allosteric inhibition mechanism allows this compound to effectively block the function of the receptor without competing with its endogenous ligands. vulcanchem.com

Key structural features of this compound contribute to its potent antagonistic activity. These include a chlorophenyl group that enhances hydrophobic interactions within the transmembrane domain of CCR5 and a fluorobenzyl moiety that promotes electrostatic complementarity with the receptor's extracellular loop. vulcanchem.com Additionally, a carboxamide group helps to stabilize the binding of the compound through hydrogen bonding with aspartate residues in the CCR5 receptor. vulcanchem.com

Molecular Inhibition of HIV-1 Entry Pathways (e.g., R5 HIV-1 Infection) by this compound

The primary mechanism by which this compound inhibits HIV-1 is by blocking the entry of the virus into host cells. nih.govtargetmol.com HIV-1 entry is a multi-step process that begins with the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of a target host cell. researchgate.netnih.govnih.gov This initial binding triggers conformational changes in gp120, enabling it to then bind to a coreceptor, which is typically either CCR5 or CXCR4. nih.gov Strains of HIV-1 that use CCR5 as a coreceptor are referred to as R5-tropic viruses, and these are the predominant strains found during the early stages of infection. nih.govwikipedia.org

This compound specifically targets and blocks the CCR5 coreceptor. vulcanchem.comresearchgate.net By binding to an allosteric site on CCR5, it prevents the interaction between the viral gp120 protein and the coreceptor. vulcanchem.com This blockade is crucial because the gp120-CCR5 interaction is a necessary step for the subsequent conformational changes in another viral protein, gp41, which mediates the fusion of the viral and cellular membranes. researchgate.net By preventing this interaction, this compound effectively halts the fusion process and prevents the viral genome from entering the host cell, thus inhibiting infection by R5-tropic HIV-1 strains. vulcanchem.comnih.gov

A significant advantage of this compound's mechanism is its activity against HIV-1 variants that have developed resistance to other CCR5 antagonists, such as maraviroc (B1676071). vulcanchem.com This is attributed to its distinct binding mode, which suggests a high genetic barrier to the development of resistance. vulcanchem.com In vitro studies have demonstrated that this compound exhibits potent activity against R5 HIV-1 infection in cell lines. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of this compound
CompoundTarget HIV-1 StrainCell LineIC50 (nM)
This compoundHIV-1 Bal (R5)CEMx174 5.25M7Potent (nanomolar levels)

Analysis of Ligand-Receptor Interactions and Binding Kinetics of this compound with CCR5

The interaction between this compound and the CCR5 receptor is characterized by non-competitive, allosteric binding. vulcanchem.com This means that this compound binds to a site on the receptor that is different from the orthosteric site where endogenous chemokines bind. vulcanchem.com This allosteric binding induces a conformational change in the receptor, which inhibits its function. researchgate.netnih.gov

Studies have revealed key molecular interactions that stabilize the binding of this compound to CCR5. These include hydrophobic packing between the chlorophenyl group of the compound and transmembrane helices 3 and 6 of the receptor. vulcanchem.com Additionally, an ionic bond is formed between the protonated piperazine (B1678402) nitrogen of this compound and the glutamic acid residue at position 283 (Glu283) of CCR5. vulcanchem.com

The binding kinetics of allosteric modulators like this compound are complex. The interaction is not a simple one-step process but rather involves multiple steps, including initial binding and subsequent conformational changes of the receptor-ligand complex, leading to a more stable state with a long residence time. nih.gov For instance, the binding of another CCR5 antagonist, maraviroc, has been shown to follow a two-step kinetic model, resulting in a significantly increased affinity in the final complex. nih.gov While specific kinetic constants for this compound are not detailed in the provided results, the persistent blockade of CCR5 function by similar allosteric antagonists suggests a slow dissociation rate. researchgate.netnih.gov For example, the antagonist 873140 exhibits an extremely persistent blockade with a half-life of over 136 hours. researchgate.netnih.gov This prolonged receptor occupancy is a significant pharmacodynamic advantage. natap.org

Table 2: Key Molecular Interactions of this compound with CCR5
Structural Feature of this compoundInteracting Residue/Region in CCR5Type of Interaction
Chlorophenyl groupTransmembrane helices 3 and 6Hydrophobic packing
Protonated piperazine nitrogenGlu283Ionic bonding
Fluorobenzyl moietyExtracellular loopElectrostatic complementarity
Carboxamide groupAspartate residuesHydrogen bonding

Investigation of Sperm Function Modulation by this compound

Impact of this compound on Sperm Motility Regulation

Research has indicated that this compound has an effect on sperm motility, specifically causing a reduction in this key function. nih.gov Sperm motility is a critical factor for male fertility, as spermatozoa must be able to travel through the female reproductive tract to reach and fertilize an oocyte. nih.gov The process of gaining this ability involves a series of maturation events. tourelab.fr

The regulation of sperm motility is a complex process governed by various molecular pathways and physiological changes. nih.govtourelab.fr Conditions such as asthenozoospermia, which is characterized by reduced sperm motility, are a major cause of male infertility. nih.gov A number of pharmacological agents have been shown to impact sperm motility, with some acting as inhibitors. nih.gov this compound is listed among small molecules that have been observed to reduce sperm motility. nih.gov

The "Sperm Toolbox" is a curated collection of small molecules with known or inferred effects on sperm function, which includes this compound for its observed reduction of sperm motility. nih.gov This platform allows for the comparative study of various compounds under consistent experimental conditions to better understand their impact on spermatozoa. nih.gov

Influence of this compound on Acrosome Reaction and Capacitation Processes

For successful fertilization, spermatozoa must undergo a series of physiological changes, including capacitation and the acrosome reaction. nih.govnih.gov Capacitation is a period of conditioning in the female reproductive tract that prepares the sperm to fertilize the egg. nih.govjscimedcentral.com This process involves biochemical modifications to the sperm head membrane. nih.gov The acrosome reaction is an exocytotic event that follows capacitation, where the sperm releases enzymes that allow it to penetrate the outer layers of the oocyte. nih.govmdpi.com

It is known that various substances can modulate these critical sperm functions. For example, follicular fluid can influence the acrosome reaction and sperm-zona binding. nih.gov Furthermore, reactive oxygen species (ROS) at physiological levels are necessary for initiating capacitation and the acrosome reaction. frontiersin.org

Identification of Downstream Signaling Pathways and Putative Biological Targets in Spermatozoa Modulated by this compound

The precise downstream signaling pathways and biological targets in spermatozoa that are modulated by this compound are not fully elucidated in the provided information. However, its inclusion in the "Sperm Toolbox" indicates that it is part of a collection of compounds with annotated or inferred targets within spermatozoa. nih.gov The targets of the compounds in this toolbox are broadly classified into categories such as enzymes/kinases, receptors, channels, and transporters. nih.gov

Sperm function is regulated by a complex network of signaling pathways. tourelab.fr For instance, ion fluxes, particularly calcium, are critical for controlling sperm motility and capacitation. tourelab.frejast.org The CatSper calcium channel is a key player in this process, and its activity is modulated by various factors, including progesterone (B1679170) and endocannabinoids. ejast.orgnih.gov Progesterone, for example, activates the enzyme ABHD2, which depletes an inhibitor of CatSper, leading to calcium influx and sperm activation. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological efficacy by making targeted chemical modifications. limu.edu.ly These studies aim to identify the key chemical features, or pharmacophore, responsible for a molecule's interaction with its biological target and to enhance properties like potency and selectivity. limu.edu.ly

In the context of this compound, SAR studies have been integral to its characterization as part of a broader investigation into kinase inhibitors. B07 belongs to a series of analogs derived from the AT-7519 scaffold, which were systematically synthesized and evaluated to identify potent and specific inhibitors of cyclin-dependent kinase-like 5 (CDKL5), a kinase implicated in neuronal function. biorxiv.orgelifesciences.org The primary goal of these studies was to develop compounds with high affinity for CDKL5 while minimizing activity against other kinases, particularly GSK3β, to ensure target selectivity. elifesciences.org

The inhibitory activity of B07 and its analogs was quantified using a cellular target engagement assay known as NanoBRET, which measures the ability of a compound to displace a tracer from the ATP-binding site of the target kinase. elifesciences.org The results, expressed as IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%), demonstrated that while several analogs showed potent inhibition of CDKL5, they varied in their selectivity over GSK3β. elifesciences.org B07 itself was identified as a compound with an IC₅₀ of 36 nM against CDKL5. elifesciences.org The SAR exploration of this chemical series provided crucial insights into the structural requirements for achieving high potency and selectivity for CDKL5. biorxiv.orgelifesciences.org

Compound IDScaffoldCDKL5 IC₅₀ (nM)GSK3β IC₅₀ (nM)Selectivity (Fold Difference)
B07AT-751936325690.4
B08AT-7519161>10,000>62.1
B09AT-751937362798.0
B10AT-751990494554.9
B11AT-7519141310122.0

Data sourced from eLife Sciences Publications, Ltd. elifesciences.org

Computational Chemistry Approaches in this compound Mechanism Elucidation

Computational chemistry provides powerful tools for simulating and predicting molecular structures and properties, allowing researchers to investigate chemical space more efficiently than through synthesis and lab-based characterization alone. schrodinger.com These in silico methods, which range from physics-based models to machine learning approaches, can accurately predict properties like the binding affinity of a ligand to its protein target. schrodinger.com In the study of this compound, computational techniques are invaluable for elucidating its mechanism of action at an atomic level.

Molecular docking is a computational method widely used in drug discovery to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This technique is instrumental in identifying novel therapeutic compounds, predicting ligand-target interactions, and helping to delineate structure-activity relationships. nih.gov

For this compound, molecular docking simulations would be employed to predict its binding mode within the ATP-binding site of its target kinase, CDKL5. The process involves computationally inserting the three-dimensional structure of this compound into the crystal structure of the CDKL5 protein. An algorithm then samples numerous possible orientations and conformations of the ligand within the binding pocket, scoring each based on factors like intermolecular forces. The resulting model can highlight key interactions, such as hydrogen bonds and hydrophobic packing, that stabilize the ligand-protein complex. For instance, docking could reveal specific amino acid residues (e.g., D147, H297 in some kinases) that form critical hydrogen bonds with the ligand, providing a structural hypothesis for its observed potency and selectivity. acs.org

Molecular dynamics (MD) simulations offer a more dynamic view of molecular interactions by modeling the movement of atoms and molecules over time. nih.gov This method is used to assess the stability of ligand-receptor complexes predicted by docking and to understand the conformational changes that occur upon binding. tandfonline.com

Preclinical Biological Evaluation of B07 Hydrochloride

In Vitro Efficacy Studies in Defined Cellular Models

B07 hydrochloride has been identified as a potent inhibitor of HIV-1 entry. nih.govresearchgate.net As a C-C chemokine receptor type 5 (CCR5) antagonist, it functions by blocking the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 strains into host cells like T-cells and macrophages. vulcanchem.com

In vitro studies have quantified the antiviral efficacy of this compound against HIV-1. A study utilizing a pseudotyped virus assay in CEMX174 5.25M7 cells, a human T-cell/B-cell hybrid line engineered for HIV research, demonstrated that this compound possesses submicromolar potency against HIV-1 laboratory strains. nih.govresearchgate.netvulcanchem.com The compound's inhibitory concentration 50 (IC₅₀), which is the concentration required to inhibit 50% of viral activity, was determined to be in the nanomolar range. nih.govresearchgate.net Specifically, the IC₅₀ for HIV-1 entry inhibition was found to be 42 ± 6 nM. vulcanchem.com

To assess the compound's specificity and potential for cytotoxicity, the 50% cytotoxic concentration (CC₅₀) was also determined. This compound exhibited a CC₅₀ of over 100 µM. vulcanchem.com The ratio of CC₅₀ to IC₅₀ yields the selectivity index (SI), a critical measure of a compound's therapeutic window. For this compound, the selectivity index was calculated to be greater than 2,380, indicating a high degree of selectivity for its antiviral activity over cellular toxicity. vulcanchem.com Furthermore, this compound has shown the ability to retain activity against HIV-1 variants that have developed resistance to the approved CCR5 antagonist, Maraviroc (B1676071), which is attributed to its distinct binding mechanism. vulcanchem.com

Antiviral Activity of this compound Against HIV-1 vulcanchem.com
Assay TypeIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
HIV-1 Entry Inhibition42 ± 6>100>2,380

The biological effects of this compound have also been evaluated in ex vivo systems beyond virology. As part of a broad screening initiative to identify small molecules that affect human sperm function, this compound was assessed in human sperm assays. nih.govplos.org These phenotypic assays measure functional parameters such as motility under different physiological conditions. nih.gov

In this context, this compound was identified as a modulator of sperm function. nih.gov The published phenotype from these ex vivo studies indicates that this compound leads to a reduction in sperm motility. nih.govplos.org The compound was tested at concentrations of 10 and 30 μM in these functional assays to determine its effect. plos.org

Comparative Pharmacological Profiling of this compound with Reference Compounds (e.g., TAK-220 hydrochloride)

The pharmacological profile of this compound has been benchmarked against other CCR5 antagonists, notably TAK-220 hydrochloride (also known as TAK-779). nih.govresearchgate.net Research shows that this compound exhibits a potency against HIV-1 activity that is similar to that of TAK-220 hydrochloride. nih.govresearchgate.net

Despite their comparable antiviral potency, this compound was developed as part of an effort to improve upon the physicochemical properties of earlier CCR5 antagonists. vulcanchem.com A key distinction lies in its significantly improved water solubility and oral bioavailability. nih.govresearchgate.net this compound has a water solubility of 25 mg/ml in phosphate (B84403) sodium buffer, whereas TAK-220 hydrochloride has a solubility of 2 mg/ml under similar conditions. nih.govresearchgate.net This suggests that this compound may serve as a promising lead for further development. nih.govresearchgate.net

Comparative Profile: this compound vs. TAK-220 Hydrochloride nih.govresearchgate.net
ParameterThis compoundTAK-220 Hydrochloride
Anti-HIV-1 PotencySimilarReference
Water Solubility25 mg/ml2 mg/ml
Oral Bioavailability56%1.4%

Assessment of Selectivity and Off-Target Interactions of this compound in Preclinical Models

The selectivity of a drug candidate is a crucial aspect of its preclinical evaluation, as off-target interactions can lead to unintended biological effects. nih.govelifesciences.org this compound's selectivity is rooted in its mechanism of action as a non-competitive inhibitor of the CCR5 receptor. vulcanchem.com It binds to an allosteric site on the receptor, which is distinct from the binding pocket for natural chemokines like CCL3 and CCL4. vulcanchem.com This binding mode allows it to sterically hinder the attachment of the HIV-1 gp120 envelope glycoprotein (B1211001) without interfering with the receptor's natural physiological functions, thereby enhancing its selectivity. vulcanchem.com

The fact that this compound is effective against HIV-1 strains resistant to Maraviroc further points to a distinct and selective binding interaction. vulcanchem.com In early drug discovery, it is standard practice to screen compounds against a panel of targets to identify potential off-target liabilities. reactionbiology.com These safety pharmacology panels often include a wide range of receptors, ion channels, enzymes, and transporters to provide a comprehensive assessment of a drug candidate's safety and specificity. reactionbiology.com Such evaluations are critical for mitigating the risk of adverse effects and ensuring that the observed efficacy is due to the intended on-target activity. nih.govreactionbiology.com

Advanced Research Perspectives and Future Directions for B07 Hydrochloride

Lead Optimization Strategies for B07 Hydrochloride Based on Preclinical Findings

Lead optimization is an iterative process aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable characteristics. biobide.com The goal is to refine the molecule to improve efficacy, selectivity, and its absorption, distribution, metabolism, and excretion (ADMET) profile. danaher.comcreative-biostructure.com For this compound, preclinical findings have provided a strong foundation for targeted lead optimization strategies, primarily based on its activity as an Aryl Hydrocarbon Receptor (AHR) agonist. acs.org

Systematic structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features essential for its biological activity. acs.org These studies have revealed that specific functional groups and structural arrangements are imperative for potent AHR agonism. acs.org

Key SAR Findings for the B07 Scaffold:

Essential Moieties: The presence of two hydroxyl groups and a double bond within the core structure is indispensable for AHR agonist activity. Altering these groups leads to a significant loss of function. acs.org

Aromatic System: The phenyl ring plays a critical role in the compound's potency. Replacing the phenyl ring with other substituents or different aromatic systems has been shown to consistently decrease agonist activity. acs.org

Substituent Positioning: The position of substitutions on the phenyl ring is a key determinant of activity. Introducing small groups or electron-donating groups at the para-position results in optimal activity, demonstrating superiority over ortho- and meta-substituted versions. acs.org

Based on these preclinical data, several lead optimization strategies can be pursued:

Direct Chemical Manipulation: Further subtle modifications of the functional groups can be explored. danaher.comnih.gov For instance, while the hydroxyl groups are essential, bioisosteric replacement could be investigated to potentially improve pharmacokinetic properties without sacrificing binding affinity.

Pharmacophore-Oriented Design: Using the established pharmacophore of B07, computational methods such as molecular docking and molecular dynamics simulations can guide the design of new analogues. danaher.comacs.org These models can help predict how modifications might alter the binding modality with AHR, such as the hydrogen bond formation observed with Thr287 and π-π stacking interactions with His289, Phe293, and Phe349. acs.org

ADMET Profiling: Early assessment of ADMET properties is critical. creative-biostructure.com Optimization efforts should focus on improving metabolic stability, aqueous solubility, and cell permeability to ensure the compound has favorable drug-like properties for potential future development. danaher.com

Table 1: Structure-Activity Relationship (SAR) Summary for B07 Analogues acs.org
Structural ModificationImpact on AHR Agonist ActivityRationale/Observation
Alteration of Hydroxyl GroupsLoss of activityThese groups are imperative for receptor binding and activation.
Alteration of Double BondLoss of activityThe double bond is essential for maintaining the active conformation of the molecule.
Replacement of Phenyl RingDiminished potencyThe phenyl ring is indispensable for key interactions within the AHR binding pocket.
Substitution at Para-position of Phenyl RingOptimal activityThis position is most favorable for interaction with the receptor.
Substitution at Ortho- or Meta-positionsReduced activityThese positions are sterically or electronically less favorable for AHR binding.

Exploration of Novel Therapeutic Avenues for this compound as a Preclinical Candidate

The initial preclinical success of this compound in a specific therapeutic area opens the door to exploring its potential in other diseases. nih.gov This exploration is guided by the compound's mechanism of action—its function as an AHR agonist. acs.org The AHR pathway is a critical regulator of inflammatory and immune responses, suggesting that this compound could be relevant for a range of conditions beyond its initial focus. acs.org

Potential Therapeutic Areas for Exploration:

Autoimmune and Inflammatory Disorders: Preclinical studies have shown that B07 and its analogues can effectively modulate inflammatory responses by suppressing the expression of cytokines and chemokines such as CCL5, CCL20, IL-6, and TNF-α. acs.org This provides a strong rationale for investigating its efficacy in other autoimmune and inflammatory conditions where these mediators play a pathogenic role, such as rheumatoid arthritis or inflammatory bowel disease. drugbank.com

Dermatological Conditions: Given the promising results in a preclinical psoriasis model, exploring its use in other inflammatory skin diseases like atopic dermatitis or rosacea is a logical next step. acs.org The AHR pathway is known to be important in maintaining skin homeostasis.

Oncology: The B7 family of proteins, to which AHR is related in the broader context of immune modulation, are significant targets in oncology. nih.gov While this compound's direct action is on AHR, the downstream immunomodulatory effects could potentially be harnessed in combination with other cancer therapies, such as immune checkpoint inhibitors, to enhance anti-tumor responses. nih.gov Preclinical studies combining B7-family targeted agents with anti-PD-1 antibodies have shown enhanced tumor regression. nih.gov

The process of exploring these new avenues would involve a tiered approach, starting with in vitro assays using cell lines relevant to the new disease area, followed by validation in appropriate animal models. biobide.comcreative-biostructure.com

Development of this compound as a Research Tool in Chemical Biology and Pharmacology

Potent and selective small molecules like this compound are invaluable as research tools in chemical biology and pharmacology. nih.govnih.gov They act as chemical probes that allow for the precise interrogation of biological pathways, helping to elucidate the function of their targets in health and disease. researchgate.net

As a demonstrated AHR agonist, this compound can be utilized to:

Elucidate AHR Signaling Pathways: B07 can be used to specifically activate the AHR pathway, allowing researchers to map its downstream signaling cascades. For example, it has been used to confirm the induction of AHR target genes like CYP1A1 and CYP1B1. acs.org This helps in understanding the full spectrum of genes regulated by AHR activation.

Validate AHR as a Therapeutic Target: By using this compound to modulate AHR activity in various disease models, researchers can further validate AHR as a druggable target for specific conditions. nih.gov This is a critical step in the drug discovery process.

Study Molecular Recognition: The specific interaction between B07 and the AHR provides a model system for studying the principles of molecular recognition between a small molecule ligand and its protein target. nih.gov

Develop Diagnostic Probes: With further modification, such as the attachment of a fluorescent tag or a radiolabel, analogues of B07 could be developed into imaging agents to visualize the expression and distribution of AHR in tissues and cells, potentially aiding in diagnostics.

The use of this compound as a chemical probe provides a powerful, hypothesis-driven approach to understanding complex biology, complementing genetic methods. researchgate.net

Unaddressed Research Questions and Methodological Challenges in this compound Research

Despite the promising preclinical data, several research questions and methodological challenges remain that need to be addressed to advance the development of this compound.

Unaddressed Research Questions:

Receptor Specificity and Off-Target Effects: While B07 is a potent AHR agonist, its full selectivity profile remains to be determined. Comprehensive screening against a panel of other receptors and kinases is necessary to identify any potential off-target interactions that could lead to unexpected side effects.

Long-Term Effects of AHR Activation: The long-term physiological consequences of sustained AHR activation by a potent agonist like B07 are not fully understood. Chronic studies are needed to assess the potential for adverse outcomes associated with prolonged pathway modulation.

Mechanisms of Resistance: As with any therapeutic agent, the potential for cells or organisms to develop resistance to this compound over time is a concern. Research into potential resistance mechanisms is crucial for long-term therapeutic planning.

Identification of the Endogenous Receptor: While B07 interacts with AHR, the B7 family of proteins often have specific binding partners on immune cells that are not yet fully identified. nih.gov Clarifying the complete receptor-ligand interaction could provide deeper mechanistic insights.

Methodological Challenges:

Translational Animal Models: A significant challenge in preclinical research is the predictive validity of animal models. While the initial mouse model for psoriasis was informative, developing and validating more sophisticated models, such as those using patient-derived xenografts or humanized mice, would provide more robust data on efficacy and potential immune-related effects. nih.gov

Biomarker Development: Identifying predictive biomarkers to stratify patient populations that are most likely to respond to this compound therapy is a critical challenge. nih.gov This would require extensive analysis of genetic and protein expression data from preclinical models and eventually, human subjects.

In Vivo Imaging and Target Engagement: Developing non-invasive methods to measure AHR engagement by this compound in real-time within a living organism is a methodological frontier. Such tools would be invaluable for confirming that the drug is reaching its target at therapeutic concentrations.

Addressing these questions and overcoming these challenges will be essential for the successful translation of this compound from a promising preclinical candidate to a valuable research tool and a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters to control when applying the ISO 105 B07 hydrochloride test method for assessing textile color fastness?

  • Methodological Answer : Key parameters include:

  • Test cycles : Apply at least two cycles of ISO 105 B07 (acidic/alkaline perspiration) to observe measurable discoloration trends .
  • pH conditions : Distinguish between acidic (B07 acidic) and alkaline (B07 alkaline) perspiration formulations, as they interact differently with dye chemistries .
  • Measurement standardization : Use CIELAB (L*, a*, b*) color space analysis to quantify discoloration, ensuring calibration with a reference spectrophotometer .
  • Control groups : Include untreated textile samples and materials subjected to single-cycle tests for baseline comparison .
    • Reprodubility Tip : Document buffer compositions, exposure times, and temperature controls per ISO 105 guidelines to enable replication .

Q. How should researchers select and prepare textile samples to ensure consistency in this compound-based perspiration fastness testing?

  • Methodological Answer :

  • Material stratification : Test across diverse textile substrates (e.g., cotton, polyester blends) and color groups, as dye-binding capacities vary .
  • Pre-treatment : Wash samples to remove residual surfactants or coatings that may interfere with perspiration solution absorption .
  • Sample sizing : Use uniform specimen dimensions (e.g., 10 cm × 4 cm) to standardize surface area exposure .
  • Replication : Prepare triplicate samples per condition to account for intra-batch variability .

Advanced Research Questions

What methodologies are effective in reconciling inconsistent L, a, b* discoloration data across diverse textile substrates subjected to this compound testing?**

  • Methodological Answer :

  • Stratified analysis : Group data by fiber type and dye class (e.g., reactive vs. disperse dyes) to identify substrate-specific degradation patterns .
  • Multivariate statistics : Apply ANOVA to isolate factors (e.g., pH, cycle count) contributing to variability, followed by Tukey’s HSD post-hoc tests for pairwise comparisons .
  • Error source identification : Check for instrumental drift (e.g., spectrophotometer recalibration) or uneven perspiration solution application .
  • Case study : In mixed-fabric textiles, prioritize testing individual fiber components before composite analysis to disentangle interaction effects .

Q. How can factorial experimental designs be optimized to evaluate synergistic effects between this compound exposure and other textile stress factors (e.g., UV radiation, mechanical abrasion)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a 2^k factorial design to assess main and interaction effects between B07 cycles (2 levels: 1 vs. 2 cycles), UV exposure (presence/absence), and abrasion intensity (low/high) .
  • Response variables : Measure combined stress impacts via ΔE (total color difference) and tensile strength loss .
  • Accelerated aging : Simulate real-world conditions by sequential stress application (e.g., abrasion → B07 → UV) to mimic wear cycles .
  • Data interpretation : Employ interaction plots and regression modeling to quantify synergistic degradation pathways .

Methodological Considerations from Evidence

  • Statistical rigor : Report p-values with effect sizes (e.g., Cohen’s d) to distinguish practical significance from statistical significance, especially when P > 0.05 .
  • Literature integration : Cross-reference results with prior studies on dye-perspiration interactions to contextualize novel findings .
  • Transparency : Publish raw L*, a*, b* datasets and pre-processing steps (e.g., outlier removal criteria) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B07 hydrochloride
Reactant of Route 2
B07 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.